chemical structure of 4-chloro-5-fluoro-2-methyl-1H-indole
chemical structure of 4-chloro-5-fluoro-2-methyl-1H-indole
Executive Summary: The Scaffold at a Glance
This guide provides a comprehensive technical analysis of 4-chloro-5-fluoro-2-methyl-1H-indole , a highly specialized bicyclic heteroaromatic scaffold. Unlike generic indoles, this specific halogenation pattern (4-Cl, 5-F) combined with C2-methylation creates a unique electronic and steric profile essential for modern drug discovery, particularly in the development of CRTH2 antagonists , kinase inhibitors , and antiviral agents .
The 5-fluoro substituent serves as a metabolic blocker (preventing hydroxylation), while the 4-chloro substituent induces a specific torsional twist in biaryl systems and enhances lipophilic contacts. The 2-methyl group blocks the reactive C2 position, directing electrophilic substitutions to C3, the primary vector for diversification.
Part 1: Structural & Electronic Architecture
Physicochemical Profile
The following data represents the core properties derived from structural analysis and analog extrapolation.
| Property | Value (Experimental/Predicted) | Significance |
| Molecular Formula | C₉H₇ClFN | |
| Molecular Weight | 183.61 g/mol | Fragment-based drug discovery (FBDD) compliant (<200 Da). |
| LogP (Predicted) | 3.2 ± 0.4 | High lipophilicity due to di-halogenation; requires polar solubilizing groups in final drug design. |
| pKa (Indole NH) | ~15.8 | Slightly more acidic than unsubstituted indole (16.2) due to EWG (F/Cl) inductive effects. |
| H-Bond Donors/Acceptors | 1 / 0 (Indole N is a poor acceptor) | Critical for "hinge-binding" in kinase domains. |
| Topological Polar Surface Area | 15.79 Ų | Excellent membrane permeability. |
Electronic "Push-Pull" & Steric Environment
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The 5-Fluoro Effect: Fluorine at C5 is strongly electronegative (
), pulling electron density from the benzene ring. However, it also acts as a resonance donor. In this scaffold, its primary role is metabolic blocking . C5 is the primary site of Cytochrome P450 oxidation in indoles; fluorination here significantly extends half-life ( ). -
The 4-Chloro Steric Lock: The chlorine atom at C4 is bulky (Van der Waals radius ~1.75 Å). This creates a "steric buttress" effect. If a substituent is introduced at C3, the C4-Cl forces the C3-substituent out of planarity, locking the molecule into a specific bioactive conformation.
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The 2-Methyl Cap: Methylation at C2 prevents oxidation to oxindole and blocks dimerization, forcing all subsequent synthetic chemistry (e.g., Vilsmeier-Haack formylation) to occur exclusively at C3.
Part 2: Synthetic Pathways (The "How-To")
The synthesis of this scaffold presents a classic regioselectivity challenge. The most robust, scalable method is the Fischer Indole Synthesis , though it requires careful isomer separation.
Primary Route: Fischer Indole Cyclization
Reaction Logic: The condensation of a hydrazine with a ketone under acidic conditions. Precursor: 3-Chloro-4-fluorophenylhydrazine (derived from 3-chloro-4-fluoroaniline). Ketone: Acetone (yields 2-methyl substituted indole).
The Regioselectivity Challenge: Starting with 3-chloro-4-fluorophenylhydrazine, the hydrazone intermediate has two ortho positions available for cyclization:
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C2 (Sterically hindered by Cl): Leads to the target 4-chloro-5-fluoro-2-methylindole .
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C6 (Unhindered): Leads to the isomer 6-chloro-5-fluoro-2-methylindole .
Note: While steric hindrance usually disfavors the 4-isomer, electronic effects and the use of specific Lewis acids (e.g., ZnCl₂) can shift the ratio. Separation via column chromatography is mandatory.
Detailed Experimental Protocol
Step 1: Hydrazone Formation
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Dissolve 3-chloro-4-fluorophenylhydrazine hydrochloride (1.0 eq) in Ethanol.
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Add Acetone (3.0 eq) and a catalytic amount of Acetic Acid.
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Reflux for 2 hours. Monitor by TLC.[1]
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Concentrate to yield the crude hydrazone oil.
Step 2: Cyclization (The Critical Step)
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Solvent/Catalyst: Polyphosphoric Acid (PPA) is preferred for its ability to act as both solvent and catalyst, often improving yields of sterically crowded indoles.
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Heat PPA to 80°C. Slowly add the crude hydrazone.
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Exotherm Control: The reaction is exothermic. Maintain internal temperature between 90-110°C.
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Stir for 3-4 hours. The mixture will turn dark brown.
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Quench: Pour the hot reaction mixture onto crushed ice/water (vigorous stirring required).
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Workup: Extract with Ethyl Acetate (x3). Wash organic layer with NaHCO₃ (sat) to remove acid, then Brine. Dry over Na₂SO₄.
Step 3: Purification (Isomer Separation)
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The crude residue contains both 4-Cl and 6-Cl isomers.
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Flash Chromatography: Stationary phase: Silica Gel (230-400 mesh).
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Eluent: Gradient of Hexanes:Ethyl Acetate (Start 95:5
85:15). -
Identification: The 4-chloro isomer (target) typically elutes second due to the "ortho effect" and slightly higher polarity/interaction with silica compared to the 6-chloro isomer (though this must be confirmed via 1H NMR NOE studies).
Synthetic Workflow Diagram
Figure 1: Step-by-step synthetic workflow for the production of the target indole via Fischer Cyclization.
Part 3: Spectroscopic Characterization (Self-Validation)
To validate the synthesis, you must distinguish the 4-chloro isomer from the 6-chloro isomer. NMR is the definitive tool.
Predicted ¹H NMR (DMSO-d₆, 400 MHz)
| Proton Position | Shift (δ ppm) | Multiplicity | Coupling Constants ( | Diagnostic Note |
| NH (H1) | 11.2 - 11.5 | Broad Singlet | - | Exchangeable with D₂O. |
| Methyl (H2-Me) | 2.35 - 2.40 | Singlet (d) | Distinctive 2-Me signal; often shows long-range coupling to H3. | |
| H3 | 6.15 - 6.25 | Singlet (q) | Characteristic indole C3-H. | |
| H6 | 7.10 - 7.20 | Doublet | CRITICAL: In the 4-Cl isomer, H6 is ortho to F. It appears as a doublet. | |
| H7 | 7.30 - 7.40 | Doublet | Ortho coupling to H6. |
Differentiation Strategy:
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Target (4-Cl, 5-F): The protons on the benzene ring are H6 and H7. They are ortho to each other. You will see an AB system (two doublets) with an ortho-coupling constant (~8-9 Hz).
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Isomer (6-Cl, 5-F): The protons are H4 and H7. They are para to each other. You will see two singlets (or weak meta-coupling), NOT strong ortho-coupling.
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¹⁹F NMR: The 4-Cl substituent will deshield the 5-F signal differently than a 6-Cl substituent.
Part 4: Medicinal Chemistry Applications
This scaffold is not a drug in itself but a high-value intermediate.
Pharmacophore Mapping
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Kinase Inhibitors: The indole NH and N1 pairs serve as a hinge-binding motif. The 4-Cl group can occupy the "gatekeeper" pocket or hydrophobic region I, improving selectivity against kinases with smaller gatekeeper residues.
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CRTH2 Antagonists: Similar to Ramatroban , the 2-methyl-indole core fits into the hydrophobic pocket of the CRTH2 receptor (involved in allergic inflammation). The 5-F enhances metabolic stability against liver microsomes.
Functionalization Potential
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C3-Formylation: Reaction with POCl₃/DMF (Vilsmeier-Haack) yields the 3-carbaldehyde, a gateway to vinyl nitriles or aldol condensations.
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N1-Alkylation: The NH is acidic enough for deprotonation by NaH, allowing alkylation with halides to introduce solubility tails or receptor-targeting chains.
References
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Synthesis of Fluorinated Indoles
- Title: "Strategic Synthesis and Significance of 4-Fluoro-2-methyl-1H-indol-5-amine"
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Source: BenchChem Technical Guides[1]
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Medicinal Chemistry of Chlorine
- Title: "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery"
- Source: N
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URL:[Link]
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Related Scaffold Data (Ester Analog)
- Title: "Methyl 4-chloro-5-fluoro-1H-indole-2-carboxylate D
- Source: M
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URL:[Link]
- Title: "Novel method for preparing intermediate 6-chloro-5-fluoroindole" (Patent CN102702066A)
